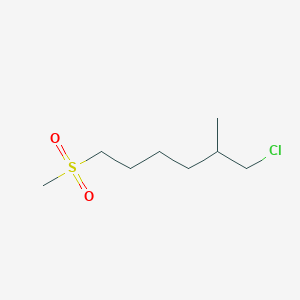
1-Chloro-2-methyl-6-(methylsulfonyl)hexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-2-methyl-6-(methylsulfonyl)hexane is an organic compound with the molecular formula C8H17ClO2S and a molecular weight of 212.74 g/mol . This compound is characterized by the presence of a chlorine atom, a methyl group, and a methylsulfonyl group attached to a hexane backbone. It is primarily used for research purposes and is not intended for human use .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-2-methyl-6-(methylsulfonyl)hexane typically involves the chlorination of a suitable precursor, followed by the introduction of the methylsulfonyl group. One common method involves the reaction of 2-methylhexane with thionyl chloride (SOCl2) to introduce the chlorine atom. This is followed by the reaction with methylsulfonyl chloride (CH3SO2Cl) under basic conditions to introduce the methylsulfonyl group .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling and safety measures due to the use of reactive chlorinating agents and sulfonyl chlorides .
Análisis De Reacciones Químicas
Types of Reactions
1-Chloro-2-methyl-6-(methylsulfonyl)hexane can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2).
Oxidation: The methylsulfonyl group can be further oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to remove the sulfonyl group, yielding simpler hydrocarbons.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium hydroxide (NaOH) or ammonia (NH3) under basic conditions.
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Major Products Formed
Nucleophilic substitution: Products include alcohols, amines, or other substituted derivatives.
Oxidation: Products include sulfone derivatives.
Reduction: Products include simpler hydrocarbons and removal of the sulfonyl group.
Aplicaciones Científicas De Investigación
1-Chloro-2-methyl-6-(methylsulfonyl)hexane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce chlorine and methylsulfonyl groups into other molecules.
Biology: Studied for its potential effects on biological systems, although specific applications are limited.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-Chloro-2-methyl-6-(methylsulfonyl)hexane involves its reactivity with nucleophiles and oxidizing or reducing agents. The chlorine atom and the methylsulfonyl group are key functional groups that participate in these reactions. The molecular targets and pathways involved depend on the specific reactions and conditions used .
Comparación Con Compuestos Similares
Similar Compounds
1-Chloro-2-methylhexane: Lacks the methylsulfonyl group, making it less reactive in certain chemical reactions.
2-Methyl-6-(methylsulfonyl)hexane: Lacks the chlorine atom, affecting its reactivity with nucleophiles.
1-Chloro-6-(methylsulfonyl)hexane: Similar structure but different positioning of the methyl group, affecting its chemical properties.
Uniqueness
1-Chloro-2-methyl-6-(methylsulfonyl)hexane is unique due to the presence of both chlorine and methylsulfonyl groups, which provide distinct reactivity patterns. This makes it a valuable compound for research in organic synthesis and chemical reactions .
Propiedades
Fórmula molecular |
C8H17ClO2S |
|---|---|
Peso molecular |
212.74 g/mol |
Nombre IUPAC |
1-chloro-2-methyl-6-methylsulfonylhexane |
InChI |
InChI=1S/C8H17ClO2S/c1-8(7-9)5-3-4-6-12(2,10)11/h8H,3-7H2,1-2H3 |
Clave InChI |
UHWBCJXAOUSYAU-UHFFFAOYSA-N |
SMILES canónico |
CC(CCCCS(=O)(=O)C)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Methylpyrido[4,3-d]pyrimidin-5-ol](/img/structure/B13644397.png)
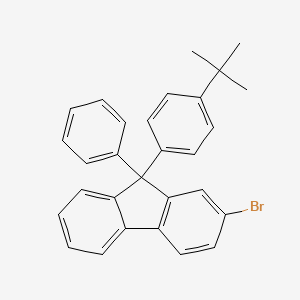
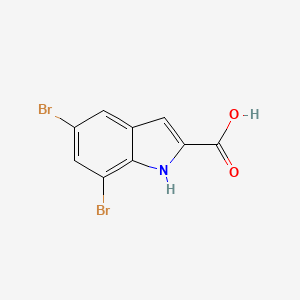
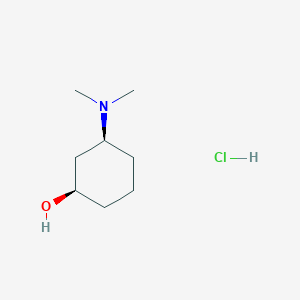
![4-[3-[10-[3,5-bis(4-formylphenyl)phenyl]anthracen-9-yl]-5-(4-formylphenyl)phenyl]benzaldehyde](/img/structure/B13644418.png)
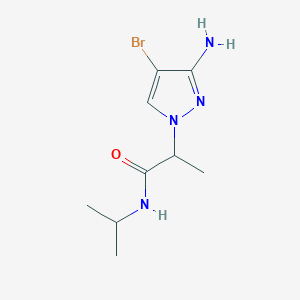
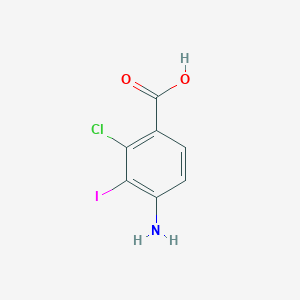
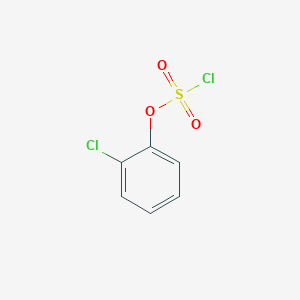
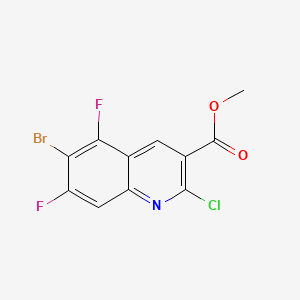

![6'-Aminospiro[cyclobutane-1,3'-indolin]-2'-one](/img/structure/B13644456.png)
![[1-[3-[2-chloro-4-[[[2-hydroxy-2-(8-hydroxy-2-oxo-1H-quinolin-5-yl)ethyl]amino]methyl]-5-methoxyanilino]-3-oxopropyl]piperidin-4-yl] N-(2-phenylphenyl)carbamate](/img/structure/B13644458.png)
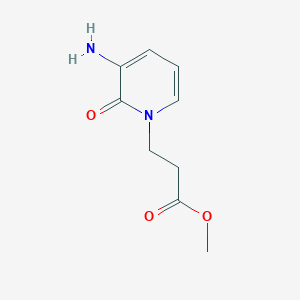
![2-[2-(2,5-Dimethylfuran-3-yl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13644463.png)
